molecular formula C19H25N3O2 B2498956 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one CAS No. 939242-08-7

1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one

カタログ番号: B2498956
CAS番号: 939242-08-7
分子量: 327.428
InChIキー: VQTBALCZRQUEAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This chemical entity, 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one, is a specialized pyridin-2(1H)-one derivative offered for research and development purposes. Compounds based on the pyridin-2(1H)-one scaffold are of significant interest in medicinal chemistry, particularly in neuroscience research. Structural analogues of this compound have been investigated for their potent anti-allodynic effects in preclinical models, showing promise as potential agents to inhibit cutaneous mechanical allodynia . The core pyridin-2-one structure is a versatile pharmacophore, and its 3,5-disubstituted derivatives are frequently explored in structure-activity relationship (SAR) studies to elucidate the structural requirements essential for biological activity . The specific substitution pattern of this compound—featuring a 1-ethyl group, a 4-hydroxy group, and a 3-position modified with a piperidin-1-yl(pyridin-2-yl)methyl moiety—suggests its potential utility as a key intermediate or a novel chemical entity for screening against biological targets relevant to chronic pain and neurological disorders. Researchers can utilize this compound to expand SAR understanding, explore new therapeutic mechanisms, or as a building block for synthesizing more complex heterocyclic systems . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

特性

IUPAC Name

1-ethyl-4-hydroxy-6-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-3-22-14(2)13-16(23)17(19(22)24)18(15-9-5-6-10-20-15)21-11-7-4-8-12-21/h5-6,9-10,13,18,23H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTBALCZRQUEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCCCC3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one , with the CAS number 939242-57-6 , is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is C19H25N3O2C_{19}H_{25}N_{3}O_{2}, with a molecular weight of 327.4 g/mol . The structure features multiple functional groups that contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC19H25N3O2C_{19}H_{25}N_{3}O_{2}
Molecular Weight327.4 g/mol
CAS Number939242-57-6

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis . A notable study reported a minimal inhibitory concentration (MIC) of 6.3 µM for one of its analogs, suggesting that structural modifications can enhance efficacy against resistant strains of bacteria .

Cytotoxicity and Anticancer Potential

In vitro assays have demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating low cytotoxicity (IC20 > 40 µM) against HepG2 cells, while some derivatives displayed promising anticancer activity with IC50 values as low as 0.48 µM against MCF-7 cells .

The proposed mechanism involves the inhibition of key enzymes and pathways associated with cell proliferation and survival. The compound appears to induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase .

Structure-Activity Relationship (SAR)

The biological activity of 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one is highly dependent on its structural components. Modifications at specific positions on the piperidine and pyridine rings can significantly alter potency:

AnalogMIC (µM)Observations
4PP-16.3Initial hit
4PP-22.0Improved activity with para substitution
4PP-312.7Active with a 1-naphthyl group
4PP-30InactiveSubstitution led to loss of activity

These findings underscore the importance of exploring various analogs to optimize therapeutic efficacy.

Study on Tuberculosis Inhibition

A study focused on synthesizing and evaluating novel chemical entities for their ability to inhibit Mycobacterium tuberculosis highlighted the effectiveness of derivatives similar to our compound. The research emphasized the role of hydrophobic interactions and hydrogen bonding in enhancing antimicrobial activity, leading to the identification of several promising candidates for further development .

Anticancer Activity Assessment

Another investigation assessed the anticancer potential of a series of piperidine derivatives, including our compound. The results indicated that certain modifications could increase selectivity towards cancerous cells while minimizing toxicity to normal cells, thus highlighting the therapeutic promise of this chemical class .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalystYield (%)Reaction TimeKey Reference
CTFA2312 h
DMicrowave367 h

Basic: How is structural characterization performed for this compound and its derivatives?

Answer:
Characterization relies on spectroscopic and crystallographic techniques:

  • IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
  • Multinuclear NMR : ¹H/¹³C/¹⁹F NMR resolves piperidine/pyridine substituents (e.g., δ 2.5–3.5 ppm for piperidinyl protons) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 372.5 for C₂₀H₂₈N₄O₃) .

Advanced: What strategies can improve low synthetic yields in existing methodologies?

Answer:
Key variables to optimize include:

  • Catalyst Screening : Replace TFA with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature Control : Microwave-assisted synthesis reduces thermal degradation, as seen in Method D (36% yield vs. 23% in Method C) .

Advanced: How can contradictory pharmacological data between in vitro and in vivo models be resolved?

Answer:
Discrepancies (e.g., analgesic efficacy in rodents vs. cell-based assays) require:

  • Dose-Response Validation : Use pharmacokinetic profiling to align administered doses with tissue bioavailability .
  • Model Selection : Sprague–Dawley rats () show higher metabolic similarity to humans than CD-1 mice, reducing interspecies variability .
  • Mechanistic Studies : Pair in vivo thermal plate tests () with in vitro receptor-binding assays to confirm target engagement .

Methodological: What analytical approaches ensure purity and identity during synthesis?

Answer:

  • HPLC-PDA : Detects impurities at ≥0.1% levels using pharmacopeial reference standards (e.g., EP Impurity C in ) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the piperidinyl-pyridinone core .
  • Stability Testing : Accelerated thermal studies (40°C/75% RH) monitor degradation products like hydrolyzed pyridinones .

Experimental Design: How to integrate acute toxicity and efficacy assessments in a single study?

Answer:
Adopt a split-plot design (as in ):

  • Main Plots : Dose groups (e.g., 10–100 mg/kg).
  • Subplots : Timepoints for toxicity (e.g., ALT/AST levels) and efficacy (e.g., analgesic latency in thermal plate tests).
  • Statistical Analysis : Use mixed-effects models in GraphPad Prism (as in ) to account for repeated measures .

Advanced: How do structural modifications influence biological activity?

Answer:

  • Piperidine Substituents : Replacing N-ethyl with N-methoxyethyl () reduces logP by 0.5, enhancing solubility but decreasing CNS penetration.
  • Pyridine Ring Fluorination : Analog 4-(trifluoromethyl)pyridin-2(1H)-one () shows 2x higher analgesic activity due to enhanced metabolic stability .

Q. Table 2: Structure-Activity Relationships

ModificationBiological ImpactReference
Piperidine N-alkylationAlters logP and bioavailability
Pyridine fluorinationIncreases metabolic stability

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。